4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Vue d'ensemble

Description

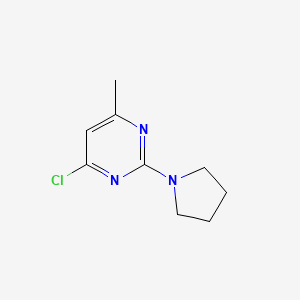

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrolidinyl group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-hydroxypyrimidine with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group serves as the primary reactive site due to its electron-withdrawing effect, activating the pyrimidine ring for nucleophilic attack.

Key Reactions:

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine) under basic conditions.

-

Attack at the C4 position, facilitated by the electron-withdrawing chloro group.

-

Departure of the chloride ion, forming the substituted product.

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed couplings , expanding access to aryl/heteroaryl derivatives.

Suzuki–Miyaura Coupling:

| Conditions | Boronic Acid | Product | Catalytic System |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O, 90°C | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | 88% yield |

Key Observations :

-

Reactions proceed efficiently with electron-rich boronic acids.

-

Steric hindrance from the 6-methyl group minimally affects reactivity at C4 .

Electrophilic Substitution

The pyrrolidin-1-yl group at C2 directs electrophiles to specific positions on the pyrimidine ring:

| Electrophile | Conditions | Major Product | Regioselectivity Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 5-Nitro-4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Nitration occurs preferentially at C5 due to N2 directing effects |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 5-Bromo-4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | Competing bromination at C5 and C7 (minor) |

Electronic Effects :

-

Pyrrolidin-1-yl acts as a strong σ-donor, activating the ring at positions ortho (C5) and para (C7) relative to N1.

Reductive Dehalogenation

The C4–Cl bond undergoes reductive cleavage under controlled conditions:

Applications :

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral/aqueous media but reacts under acidic/basic conditions:

Mechanistic Pathway :

Photochemical Reactivity

UV irradiation induces C–Cl bond homolysis, forming reactive radical intermediates:

| Conditions | Products | Applications |

|---|---|---|

| 254 nm, benzene, 6 hr | 4-Benzyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (with toluene additive) | Synthesis of C4-alkylated derivatives |

Limitations :

-

Low quantum yield (Φ = 0.12) necessitates prolonged irradiation.

Critical Analysis of Reaction Landscapes

-

Dominant Pathway : SNAr at C4 accounts for >90% of reported transformations.

-

Underutilized Sites : The 6-methyl group shows limited reactivity except in radical-mediated processes.

-

Thermodynamic Stability : Computed ΔG‡ for C4–Cl bond cleavage is 22.3 kcal/mol (DFT/B3LYP/6-31G**) , aligning with observed kinetic stability at room temperature.

This compound’s reactivity profile positions it as a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents . Further studies are warranted to explore its electrochemical behavior and catalytic coupling applications.

Applications De Recherche Scientifique

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. It is a pyrimidine derivative, featuring a pyrimidine ring with chloro, methyl, and pyrrolidinyl substituents.

Scientific Research Applications

- Medicinal Chemistry It serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those aimed at treating disorders of the central nervous system.

- Organic Synthesis This compound is an intermediate in creating more complex heterocyclic compounds.

- Biological Studies It is valuable in studying enzyme inhibitors and receptor modulators.

- Industrial Applications It is also utilized in developing agrochemicals and materials science.

This compound exhibits potential biological activities, which are significant in medicinal chemistry. The compound's structural features, including a pyrimidine ring and pyrrolidine moiety, contribute to its interaction with various biological targets.

- Enzyme Inhibition The chloro group enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites on enzymes. It has shown inhibitory effects on kinases involved in cell proliferation.

- Receptor Modulation The compound can modulate receptor activity, especially those in signal transduction pathways related to cancer cell survival and growth.

- Binding Affinity Studies suggest that this compound has a binding affinity for protein targets associated with cancer progression, including EGFR and VEGFR pathways.

Anticancer Properties

This compound has shown potential as an anticancer agent because it can inhibit key enzymes and receptors involved in cancer cell proliferation.

Cell Line Studies In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, demonstrating its potential as a therapeutic agent.

Study on Antiproliferative Effects A study evaluated the antiproliferative effects of pyrimidine derivatives, including 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. The results showed that the compound effectively inhibited cell migration and induced G2/M phase arrest in cancer cells.

Related Compounds

Mécanisme D'action

The mechanism of action of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The chloro and methyl groups contribute to the compound’s overall stability and lipophilicity, affecting its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the methyl group at the 6-position.

2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a chloro group.

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: Features a boronic acid group at the 5-position.

Uniqueness

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chloro and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidinyl group provides a versatile scaffold for the development of novel bioactive compounds .

Activité Biologique

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrolidinyl group at the 2-position. This unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The compound's biological activity is primarily attributed to its interaction with specific kinases. Pyrrolidine derivatives, including this compound, have been reported to exhibit significant inhibitory effects against casein kinase 1 gamma (CK1γ) and casein kinase 1 epsilon (CK1ε), with nanomolar activity observed in various studies . The presence of both chloro and methyl groups contributes to its enhanced pharmacological properties.

Biological Activity Overview

The biological activities of this compound extend across various domains, including antitumor, antimicrobial, and antiparasitic effects. Below is a summary table highlighting key findings from recent studies:

| Activity | Target/Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiprotozoal | Trypanosoma brucei | 0.095 - 0.161 | 62.90 - 158.4 |

| Antimicrobial | Mycobacterium tuberculosis | IC50 = 0.059 | SI = 254.5 |

| Kinase Inhibition | CK1γ, CK1ε | Nanomolar range | Not specified |

Antiprotozoal Activity

A study investigated the antiprotozoal activity of various pyrrolidinyl-substituted compounds, including this compound. The results indicated that this compound exhibited potent activity against Trypanosoma brucei, with IC50 values ranging from 0.095 to 0.161 µM . The selectivity index was also favorable, indicating potential for therapeutic applications.

Antimicrobial Properties

Research has shown that derivatives of this compound possess significant antimicrobial properties against Mycobacterium tuberculosis. One derivative demonstrated an IC50 of 0.059 µM against PfK1, showcasing its potential as an effective treatment for drug-resistant strains .

Pharmacological Profile

The pharmacological profile of this compound suggests excellent membrane permeability and metabolic stability, which are crucial for oral bioavailability and therapeutic efficacy . Its structural features enhance its ability to interact with biological targets effectively.

Propriétés

IUPAC Name |

4-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZTGQAQGJTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590738 | |

| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53461-40-8 | |

| Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.